molecular formula C20H19NO4 B4408123 3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde

3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde

Cat. No. B4408123
M. Wt: 337.4 g/mol
InChI Key: CALGLCJSAWODOR-UHFFFAOYSA-N
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Description

3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde, also known as MQPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to possess a range of biological activities that make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde involves its ability to bind to the active site of target enzymes and inhibit their activity. This is achieved through the formation of a covalent bond between the aldehyde group of this compound and the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including anti-inflammatory, anticoagulant, and antithrombotic activities. It has also been found to possess cytotoxic properties, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde in lab experiments is its high selectivity for specific enzymes, which allows for more precise investigations into their role in various physiological processes. However, its cytotoxic properties and potential for off-target effects must be taken into consideration when designing experiments.

Future Directions

There are several future directions for research involving 3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde. One area of interest is its potential as a therapeutic agent for cancer treatment, as its cytotoxic properties have shown promise in preclinical studies. Additionally, further investigation into its mechanism of action and selectivity for specific enzymes could lead to the development of more effective enzyme inhibitors for a range of applications.

Scientific Research Applications

3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde has been used in a variety of scientific research applications, including studies on enzyme inhibitors, protein-protein interactions, and drug design. Its ability to selectively inhibit proteases such as thrombin and trypsin has made it a valuable tool for investigating the role of these enzymes in various physiological processes.

properties

IUPAC Name

3-methoxy-2-(3-quinolin-8-yloxypropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-18-10-3-7-16(14-22)20(18)25-13-5-12-24-17-9-2-6-15-8-4-11-21-19(15)17/h2-4,6-11,14H,5,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALGLCJSAWODOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCOC2=CC=CC3=C2N=CC=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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